molecular formula C8H13N3O B11810754 4-(tert-Butoxy)pyrimidin-5-amine

4-(tert-Butoxy)pyrimidin-5-amine

Cat. No.: B11810754
M. Wt: 167.21 g/mol
InChI Key: KLVMQDBXVZWNIO-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)pyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C8H13N3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The tert-butoxy group at the 4-position and the amine group at the 5-position make this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with tert-butyl alcohol and amine sources. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to introduce the tert-butoxy group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(tert-Butoxy)pyrimidin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. The tert-butoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester
  • tert-Butyl {2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-yl}carbamate
  • 1-(Pyrimidin-2-yl)propan-1-amine

Uniqueness

4-(tert-Butoxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine

InChI

InChI=1S/C8H13N3O/c1-8(2,3)12-7-6(9)4-10-5-11-7/h4-5H,9H2,1-3H3

InChI Key

KLVMQDBXVZWNIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=NC=C1N

Origin of Product

United States

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